Urea, N-(1,2-diphenylethyl)-N'-(7-hydroxy-1-naphthalenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” is a synthetic organic compound that belongs to the class of urea derivatives. Urea derivatives are known for their diverse applications in pharmaceuticals, agriculture, and industrial chemistry. This compound, in particular, features a unique combination of aromatic rings and functional groups, which may impart specific chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” typically involves the reaction of 1,2-diphenylethylamine with 7-hydroxy-1-naphthyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and may require a catalyst to proceed efficiently.
Industrial Production Methods
On an industrial scale, the production of this compound would likely involve similar synthetic routes but optimized for large-scale operations. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group on the naphthalene ring, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions could target the carbonyl group of the urea moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield naphthoquinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology
Biologically, the compound might exhibit interesting interactions with enzymes or receptors due to its unique structure, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential, such as anti-inflammatory, anticancer, or antimicrobial activities.
Industry
Industrially, the compound could find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.
Mechanism of Action
The mechanism of action of “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” would depend on its specific interactions with biological targets. It may act by binding to specific enzymes or receptors, altering their activity and leading to a biological response. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- Urea, N-(1,2-diphenylethyl)-N’-(4-hydroxyphenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(3-hydroxy-2-naphthalenyl)-
- Urea, N-(1,2-diphenylethyl)-N’-(2-hydroxy-1-naphthalenyl)-
Uniqueness
Compared to similar compounds, “Urea, N-(1,2-diphenylethyl)-N’-(7-hydroxy-1-naphthalenyl)-” may exhibit unique properties due to the specific positioning of the hydroxyl group on the naphthalene ring. This could influence its reactivity, binding affinity, and overall biological activity.
Properties
CAS No. |
648420-52-4 |
---|---|
Molecular Formula |
C25H22N2O2 |
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-(1,2-diphenylethyl)-3-(7-hydroxynaphthalen-1-yl)urea |
InChI |
InChI=1S/C25H22N2O2/c28-21-15-14-19-12-7-13-23(22(19)17-21)26-25(29)27-24(20-10-5-2-6-11-20)16-18-8-3-1-4-9-18/h1-15,17,24,28H,16H2,(H2,26,27,29) |
InChI Key |
ASEIXSAGUYBJNM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CC=CC=C2)NC(=O)NC3=CC=CC4=C3C=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.